DOWEX(R) 1X2

Description

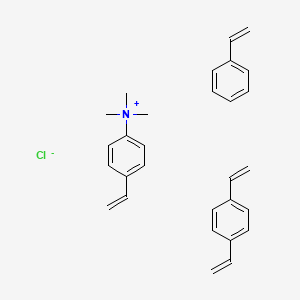

DOWEX® 1X2 is a strongly basic, type I anion exchange resin composed of a styrene-divinylbenzene (DVB) copolymer matrix with a cross-linking degree of 2% . It exhibits a three-dimensional network structure, enabling efficient ion exchange through quaternary ammonium functional groups. Key properties include:

- Moisture Content: 65–80% (varies with particle size) .

- Ion Exchange Capacity: 0.6–0.7 eq/L (dependent on particle size and hydration) .

- Particle Sizes: Available in 50–100 mesh, 100–200 mesh, and 200–400 mesh grades, with finer meshes offering higher resolution but increased pressure drops in chromatography .

- Regeneration: Compatible with dilute acids or bases (e.g., HCl or NaOH) for reuse .

- Applications: Separation of amino acids, nucleotides, antibiotics, and metal ions (e.g., cadmium from seawater); approved for food processing under FDA 21 CFR 173.25 .

Properties

IUPAC Name |

1,4-bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N.C10H10.C8H8.ClH/c1-5-10-6-8-11(9-7-10)12(2,3)4;1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;/h5-9H,1H2,2-4H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQMUEOYPPPODD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=C(C=C1)C=C.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of DOWEX® 1X2 involves the polymerization of styrene and divinylbenzene. The process is controlled to produce whole, spherical beads that provide excellent kinetic and packing properties in chromatographic separations. The polymerization is typically carried out in a suspension, where the particle size and porosity are tightly regulated .

Industrial Production Methods: : Industrial production of DOWEX® 1X2 involves large-scale suspension polymerization. The resin beads are produced in a controlled environment to ensure uniformity and consistency. The process includes steps such as polymerization, washing, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: : DOWEX® 1X2 primarily undergoes ion-exchange reactions. These reactions involve the reversible interchange of ions between the resin and the surrounding solution. The resin can exchange anions such as chloride, sulfate, and nitrate with other anions in the solution .

Common Reagents and Conditions: : The ion-exchange reactions typically occur under mild conditions, with the resin being used in its hydrated form. Common reagents include sodium chloride, sulfuric acid, and nitric acid, which are used to regenerate the resin after it has been exhausted .

Major Products Formed: : The major products formed from these reactions are the exchanged ions. For example, when the resin is used to remove chloride ions from a solution, the major product is the chloride ion bound to the resin .

Scientific Research Applications

Chemistry

- Ion Exchange Reactions : DOWEX® 1X2 is extensively used in analytical chemistry for the separation and purification of compounds. Its high selectivity enables effective chromatographic separations.

- Polymer Synthesis : It serves as a monomer in the synthesis of various polymers and copolymers, contributing to material science advancements.

Biology

- Biochemical Assays : The resin is utilized in biochemical assays to remove interfering ions, thus enhancing enzyme activity and reaction rates. For instance, studies demonstrated improved enzyme kinetics when using treated solutions with DOWEX® 1X2 compared to untreated controls.

| Ion Concentration (mg/L) | Reaction Rate (μmol/min) |

|---|---|

| Control (untreated) | 5.0 |

| Treated with DOWEX® 1X2 | 8.5 |

- Drug Delivery Systems : DOWEX® 1X2 has been investigated for its potential in drug delivery due to its ability to form stable complexes with therapeutic agents, allowing for controlled release over time.

| Time (hours) | Antibiotic Release (%) |

|---|---|

| 0 | 0 |

| 12 | 25 |

| 24 | 50 |

| 48 | 80 |

Medicine

- Antimicrobial Properties : Research has explored the antimicrobial properties of DOWEX® 1X2, assessing its potential use in pharmaceuticals for purifying drug formulations.

Environmental Science

- Water Treatment : The resin effectively removes undesirable ions such as calcium and magnesium from water, softening it and preventing scale formation in industrial systems. This application is critical for maintaining equipment efficiency and longevity.

Case Study 1: Ion Exchange in Biochemical Applications

A study highlighted the effectiveness of DOWEX® 1X2 in removing calcium ions from biochemical assay solutions. The results indicated enhanced enzyme activity due to improved ionic conditions.

Case Study 2: Drug Delivery System Development

Research focused on encapsulating antibiotics within DOWEX® 1X2 matrices demonstrated controlled release profiles that could sustain therapeutic levels over extended periods. This study emphasized the resin's potential as a drug delivery vehicle.

Mechanism of Action

The mechanism of action of DOWEX® 1X2 involves the exchange of ions between the resin and the surrounding solution. The resin contains fixed ions that are exchanged with ions in the solution. This process is driven by the concentration gradient and the affinity of the resin for specific ions. The molecular targets are the ions in the solution, and the pathways involved include the diffusion of ions into the resin matrix and their subsequent exchange with the fixed ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

DOWEX® 1X2 vs. Other Anion Exchange Resins

- DOWEX® 1X4 : Exhibits higher selectivity for rare earth element separations (e.g., Sm(III) vs. Ho(III)) due to intermediate cross-linking, balancing swelling and ion diffusion .

- DOWEX® 1X8 : Preferred for applications requiring strong anion retention, such as Fe³⁺ removal in hydrochloric acid media .

DOWEX® 1X2 vs. Cation Exchange Resins

- DOWEX® 50WX2: A strongly acidic cation exchanger with 2% cross-linking, ideal for separating cations like amino acids and betaine. Its lower swelling compared to DOWEX® 1X2 enhances mechanical stability .

DOWEX® 1X2 vs. Industrial-Grade Resins

| Property | DOWEX® 1X2 (Analytical Grade) | Industrial-Grade Resins (e.g., DOWEX™ SBR) |

|---|---|---|

| Particle Size | 50–400 mesh (fine) | Larger beads (coarser) |

| Pressure Drop | Higher (due to fine mesh) | Lower |

| Resolution | High (suitable for lab use) | Moderate (industrial scale) |

| Applications | Precision separations (e.g., pharmaceuticals) | Bulk water treatment, softening |

- Industrial Resins : Optimized for high-flow, low-resolution applications, whereas DOWEX® 1X2’s fine mesh enables high-purity separations in research settings .

Biological Activity

DOWEX(R) 1X2 is a type of anionic exchange resin widely used in various scientific and industrial applications, particularly in biochemical processes. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily composed of styrene and divinylbenzene, designed for ion exchange applications. It is known for its ability to interact with ions in solution, facilitating the removal or exchange of specific ions. This resin has been investigated for its potential in drug delivery systems and biocatalysis due to its unique properties.

Target of Action : this compound targets ions in aqueous solutions, facilitating their reversible exchange with ions on the resin surface. This property allows it to alter the ionic composition of solutions, which can indirectly influence biological processes.

Mode of Action : The ion exchange process does not permanently change the structure of the resin. Instead, it allows for the temporary binding and release of ions based on concentration gradients and solution chemistry.

Biochemical Pathways : While this compound does not directly interact with biochemical pathways, its ability to modify ionic concentrations can impact enzyme activities and metabolic pathways indirectly. For example, it can prevent scale formation in industrial processes by removing calcium and magnesium ions.

Table 1: Properties and Characteristics of this compound

| Property | Value |

|---|---|

| Composition | Styrene-Divinylbenzene |

| Ion Exchange Capacity | High |

| Water Retention Capacity | 65-75% |

| Particle Size | 200-400 mesh |

| pH Stability | Broad range (pH 4-10) |

Case Studies

- Invertase Immobilization : A study investigated the use of this compound for immobilizing invertase, an enzyme that catalyzes the hydrolysis of sucrose. The results indicated that this compound exhibited significant protein adsorption capabilities, achieving up to 100% retention of enzymatic activity after immobilization. This was attributed to the resin's favorable surface area and cross-linking characteristics .

- Antimicrobial Properties : Research has explored the antimicrobial potential of this compound when used in conjunction with specific drugs. The resin's ability to form stable complexes with certain antimicrobial agents enhances their bioavailability and efficacy against bacterial strains, suggesting a promising application in drug formulation.

- Environmental Applications : this compound has been utilized in environmental remediation efforts, particularly in removing heavy metals from wastewater. Its ion exchange capabilities allow for effective binding and removal of toxic ions, showcasing its utility in bioremediation strategies .

Table 2: Comparison with Similar Resins

| Resin Type | Composition | Ion Exchange Capacity | Applications |

|---|---|---|---|

| This compound | Styrene-Divinylbenzene | High | Drug delivery, enzyme immobilization, water treatment |

| DOWEX(R) 1X4 | Styrene-Divinylbenzene | Moderate | Water softening, chemical synthesis |

| Amberlite IRA-400 | Polystyrene-Divinylbenzene | High | Ion exchange chromatography |

Q & A

Q. How do I select the appropriate particle size of DOWEX® 1X2 for ion-exchange chromatography in small-molecule separation?

- Methodology : Particle size directly impacts mass transfer efficiency and column pressure. For example, 50–100 mesh resins (average diameter ~300 µm) are optimal for low-pressure systems, while 200–400 mesh (~75 µm) enables higher resolution but requires pumps to manage increased pressure . Validate using Reynolds number calculations (e.g., Re < 1 for laminar flow) and critical velocity data to avoid resin fluidization .

Q. What protocols ensure reproducible regeneration of DOWEX® 1X2 after use in metal ion separation (e.g., cadmium)?

- Methodology : Regenerate with 1–2 M HCl or NaOH, depending on the ion form (Cl⁻ or OH⁻). Monitor exchange capacity recovery via titration (e.g., 0.7 eq/L for 50–100 mesh Cl⁻ form) and validate using atomic absorption spectroscopy (AAS) to confirm residual metal levels post-regeneration .

Q. How do moisture content and exchange capacity vary across DOWEX® 1X2 grades, and how do these parameters influence experimental reproducibility?

- Methodology : Moisture content (65–80%) inversely correlates with crosslinking density. For consistent results, pre-swollen resins should be standardized using gravimetric analysis. Exchange capacity (0.6–0.7 eq/L) must be verified via acid-base titration before critical applications like drug purification .

Advanced Research Questions

Q. How can I resolve discrepancies in adsorption efficiency data when using DOWEX® 1X2 for enzyme immobilization (e.g., invertase)?

- Methodology : Contradictions often arise from resin particle size and pore accessibility. Compare adsorption kinetics across mesh sizes (e.g., 1X2-200 vs. 1X4-200) using Langmuir isotherm models. Note that smaller particles may exclude large biomolecules due to steric hindrance, as observed in invertase immobilization studies .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in DOWEX® 1X2’s ion-exchange kinetics?

- Methodology : Apply ANOVA to compare exchange rates (e.g., Cd²⁺ vs. Zn²⁺) across resin batches. Use control charts to monitor critical parameters like standard deviation-to-mean ratios for particle diameter (<5% ensures uniformity) .

Q. How do hydrodynamic parameters (e.g., Reynolds number, critical velocity) influence scaling up DOWEX® 1X2-based columns for industrial-grade separations?

- Methodology : Use dimensionless analysis to correlate lab-scale and pilot-scale systems. For example, maintain Re < 1 across scales to ensure laminar flow. Pressure drop data (e.g., 1X2’s 20% lower ΔP vs. industrial resins) can guide pump selection .

Q. What methodologies validate the compatibility of DOWEX® 1X2 with advanced analytical techniques like GC-MS or LC-MS/MS?

- Methodology : Perform spike-and-recovery tests using trace analytes (e.g., pharmaceuticals). Monitor resin-induced matrix effects (e.g., ion suppression) via internal standard calibration curves. Pre-condition columns with mobile-phase buffers to minimize leaching .

Data Analysis and Contradiction Resolution

Q. How to address conflicting literature on DOWEX® 1X2’s optimal pH range for anion-exchange applications?

- Methodology : Contradictions often stem from ligand density variations. Conduct pH-edge experiments (e.g., 4–10) using model anions (e.g., nitrate). Compare results with resin specifications (e.g., 1X2’s quaternary ammonium groups favor pH 8–10 for strong anion exchange) .

Q. What computational tools can model DOWEX® 1X2’s ion-exchange selectivity in multi-component systems?

- Methodology : Use finite element analysis (FEA) software (e.g., COMSOL) with parameters like selectivity coefficients (K) and diffusion rates. Validate against experimental breakthrough curves for Ca²⁺/Mg²⁺ separation .

Experimental Design Considerations

Q. How to design a robust protocol for integrating DOWEX® 1X2 with automated fraction collectors in high-throughput screening?

Q. What controls are essential when using DOWEX® 1X2 in trace metal analysis to avoid false positives?

- Methodology : Include blank resin extracts in ICP-MS runs to detect leachable contaminants (e.g., Al³⁺, Fe³⁺). Pre-clean resins with ultrapure HNO₃ and validate via recovery studies with certified reference materials .

Tables for Key Parameters

| Parameter | 50–100 Mesh | 100–200 Mesh | 200–400 Mesh | Reference |

|---|---|---|---|---|

| Avg. Diameter (µm) | 300 | 150 | 75 | |

| Moisture Content (%) | 65–75 | 70–80 | 70–80 | |

| Exchange Capacity (eq/L) | 0.7 | 0.6 | 0.6 | |

| Critical Velocity (m/s) | 0.012 | 0.008 | 0.005 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.